molecular formula C16H22O4 B050234 Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate CAS No. 122115-58-6

Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate

Cat. No. B050234
M. Wt: 278.34 g/mol
InChI Key: BZSGUOMZKSFDJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as ethyl 7-oxoheptanoate, has been described through reactions involving cycloheptanone with potassium persulfate in ethanol or methanol, yielding ethyl or methyl 7-hydroxyheptanoate. Subsequent oxidation with PCC converts these to ethyl or methyl 7-oxoheptanoate in good yields (Ballini, Marcantoni, & Petrini, 1991). Another method involves the reaction of ethyl 2-acetoxy-3-oxoheptanoate with γ-bromo-β-methoxy-cis-crotonate, leading to key intermediates for further synthesis (Takeda, Amano, & Tsuboi, 1977).

Molecular Structure Analysis

The crystal and molecular structures of compounds with similar functional groups have been determined by single crystal X-ray diffraction data, highlighting the importance of molecular configuration and intermolecular interactions in determining the stability and reactivity of such compounds (Kaur et al., 2012).

Chemical Reactions and Properties

Photochemical reactions of related esters in alcoholic solutions have been studied, revealing the formation of ω-substituted esters and showcasing the diverse reactivity patterns based on the solvent and substituents used (Tokuda, Watanabe, & Itoh, 1978). Additionally, the synthesis and valence isomerization of 7-alkyl-7-methoxycarbonylcycloheptatrienes have been explored, offering insights into the steric factors controlling equilibrium and reactivity (Tsuruta, Mori, & Mukai, 1974).

Physical Properties Analysis

The physical properties of related compounds, including their crystalline nature and hydrogen bonding patterns, have been characterized through spectroscopic and X-ray diffraction studies. These analyses provide valuable information on the stability, solubility, and potential applications of such compounds (Hernández-Ortega et al., 2001).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, have been further elucidated through studies on synthesis and copolymerization reactions, revealing how different substituents and reaction conditions influence the outcome and applications of these compounds (Clajus et al., 2021).

Scientific Research Applications

Synthesis and Antiproliferative Activity

Ethyl 7-oxoheptanoate derivatives have been synthesized for their potential antiproliferative activity. For instance, a study by Nurieva et al. (2015) details the synthesis of compounds including 7-oxoheptanoate derivatives, one of which exhibited moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015).

Intermediate in Organic Synthesis

Ethyl 7-oxoheptanoate and its derivatives serve as intermediates in organic synthesis. Takeda et al. (1977) described the synthesis of a key intermediate leading to pestalotin, utilizing ethyl 2-acetoxy-3-oxoheptanoate, which is closely related to Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate (Takeda, Amano, & Tsuboi, 1977).

Synthesis Methods Development

Researchers have developed various synthesis methods for ethyl 7-oxoheptanoate compounds. Ballini et al. (1991) reported an improved synthesis method for ethyl 7-oxoheptanoate, showcasing the compound's importance in chemical synthesis (Ballini, Marcantoni, & Petrini, 1991).

Photochemical Reactions

The compound has been studied in photochemical reactions. Tokuda et al. (1978) explored the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate, resulting in products including ethyl 7-oxo-2-heptenoate, which again highlights the relevance of 7-oxoheptanoate derivatives in photochemistry (Tokuda, Watanabe, & Itoh, 1978).

X-Ray Powder Diffraction Data

The compound's importance in the synthesis of other significant compounds like anticoagulants is also notable. Wang et al. (2017) reported on the X-ray powder diffraction data of a compound used in the synthesis of the anticoagulant apixaban, which involves an ethyl 7-oxoheptanoate derivative (Wang, Suo, Zhang, Hou, & Li, 2017).

Inhibition Efficiency in Corrosion

Ethyl 7-oxoheptanoate derivatives have applications in corrosion inhibition. Djenane et al. (2019) synthesized ethyl hydrogen [(methoxyphenyl)(methylamino)methyl] phosphonate derivatives, which showed efficiency in inhibiting corrosion, underlining the compound's utility in material science (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and other hazards. It might also include precautions that should be taken when handling the compound.


Future Directions

Future directions could include potential applications of the compound, areas of research that could be pursued to learn more about it, and ways that its synthesis or properties could be improved.


I hope this general information is helpful. If you have a specific question about any of these topics, feel free to ask!


properties

IUPAC Name

ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-3-20-16(18)11-6-4-5-10-15(17)13-8-7-9-14(12-13)19-2/h7-9,12H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSGUOMZKSFDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645568
Record name Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate

CAS RN

122115-58-6
Record name Ethyl 3-methoxy-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122115-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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